Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate
Description
Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate is a fluorinated aromatic ester featuring a bromine substituent at the 3-position and a polyfluorinated ethoxy group at the 4-position of the benzene ring. This compound is structurally tailored for agrochemical applications, likely serving as an intermediate in synthesizing pesticides or herbicides. Its design incorporates halogenated and fluorinated groups to enhance lipophilicity and metabolic stability, critical for bioactivity in agricultural chemicals.
Properties
Molecular Formula |
C11H7BrF6O4 |
|---|---|
Molecular Weight |
397.06 g/mol |
IUPAC Name |
methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate |
InChI |
InChI=1S/C11H7BrF6O4/c1-20-8(19)5-2-3-7(6(12)4-5)21-10(14,15)9(13)22-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
MTJXMWYQYZAIFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the etherification of trifluoromethoxytrifluoroethylene with a suitable benzoate precursor . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LIDA) at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The compound may exert its effects through hydrogen bonding, van der Waals interactions, and covalent modifications of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
a. 3-Bromo-4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]phenylacetic Acid
- Molecular Formula : C₁₁H₇BrF₆O₄
- Functional Group : Phenylacetic acid (-CH₂COOH) instead of benzoate ester.
- Key Differences : The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the methyl ester, influencing solubility and reactivity. This compound may act as a synthetic precursor to the target ester via esterification .
b. 3-Chloro-4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]aniline
- Molecular Formula: C₉H₆ClF₆NO₂
- Functional Group : Aniline (-NH₂) instead of ester.
- Key Differences: Substitution of bromine with chlorine and replacement of the ester with an amine group. Chlorine’s smaller atomic radius reduces steric hindrance, while the -NH₂ group enables nucleophilic reactions, making it a key intermediate for novaluron-class insecticides .
c. Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure : Triazine-sulfonylurea backbone.
- Key Differences : Sulfonylureas feature sulfonylurea bridges and triazine rings, enabling herbicidal activity via acetolactate synthase inhibition. The target compound lacks these motifs, suggesting divergent mechanisms but overlapping agrochemical applications .
Physicochemical Properties
Notes:
- The target ester’s lipophilicity exceeds that of the phenylacetic acid due to the nonpolar methyl ester group.
- The aniline’s lower pKa (vs. typical anilines) arises from electron-withdrawing effects of Cl and fluorinated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
